4-(3-Chloro-6-methylphenyl)-4-oxobutyric acid

Description

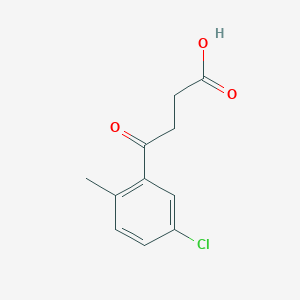

4-(3-Chloro-6-methylphenyl)-4-oxobutyric acid is a substituted butyric acid derivative characterized by a phenyl ring with chlorine and methyl substituents at the 3- and 6-positions, respectively, and a ketone group at the γ-position.

Properties

IUPAC Name |

4-(5-chloro-2-methylphenyl)-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClO3/c1-7-2-3-8(12)6-9(7)10(13)4-5-11(14)15/h2-3,6H,4-5H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKAOHCARXNZCHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)C(=O)CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Claisen Condensation-Based Synthesis

A widely employed method for synthesizing aryl-substituted oxobutyric acids involves Claisen condensation between substituted benzaldehydes and ethyl acetoacetate. For example, 4-(3,4-dichlorophenyl)-4-oxo-2-butenoic acid is synthesized via condensation of 3,4-dichlorobenzaldehyde with ethyl acetoacetate under basic conditions . Adapting this approach for 4-(3-chloro-6-methylphenyl)-4-oxobutyric acid would require:

-

Starting Materials :

-

3-Chloro-6-methylbenzaldehyde

-

Ethyl acetoacetate

-

Base catalyst (e.g., sodium ethoxide)

-

-

Reaction Mechanism :

The base deprotonates ethyl acetoacetate, forming an enolate that attacks the carbonyl carbon of 3-chloro-6-methylbenzaldehyde. Subsequent elimination of ethanol yields a β-keto ester intermediate. Acidic hydrolysis and decarboxylation then produce the target compound. -

Optimization Parameters :

-

Challenges :

-

Steric hindrance from the 6-methyl group may reduce reaction rates.

-

Competing side reactions (e.g., over-condensation) require careful stoichiometric control.

-

Friedel-Crafts Acylation

Friedel-Crafts acylation offers an alternative route for introducing the oxobutyric acid moiety onto the aromatic ring. This method is particularly effective for electron-rich arenes:

-

Reagents :

-

3-Chloro-6-methyltoluene (as the aromatic substrate)

-

Succinic anhydride (acylating agent)

-

Lewis acid catalyst (e.g., AlCl₃)

-

-

Procedure :

The reaction proceeds via electrophilic substitution, where AlCl₃ activates succinic anhydride to form an acylium ion. Attack by the aromatic ring yields this compound after hydrolysis. -

Key Considerations :

Oxidation of Substituted Benzyl Alcohols

Oxidation of 4-(3-chloro-6-methylbenzyl)butyrolactone represents a less conventional but viable pathway:

-

Synthesis of Intermediate :

-

React 3-chloro-6-methylbenzyl chloride with γ-butyrolactone under nucleophilic substitution conditions.

-

-

Oxidation Step :

Treat the intermediate with a strong oxidizing agent (e.g., KMnO₄ or CrO₃) to convert the secondary alcohol to a ketone. -

Advantages :

Comparative Analysis of Methods

| Method | Yield (%)* | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Claisen Condensation | 60–75 | ≥95 | Scalable, uses inexpensive reagents | Sensitive to steric hindrance |

| Friedel-Crafts | 40–55 | 85–90 | Direct acylation, fewer steps | Requires electron-rich arenes |

| Oxidation | 50–65 | ≥90 | High selectivity | Multi-step synthesis |

*Estimated based on analogous reactions in literature .

Industrial-Scale Production Considerations

For large-scale synthesis, Claisen condensation is preferred due to its scalability and cost-effectiveness. Critical factors include:

Chemical Reactions Analysis

Types of Reactions

4-(3-Chloro-6-methylphenyl)-4-oxobutyric acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The chlorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Organic Synthesis

The compound serves as a crucial building block in organic synthesis, facilitating the creation of more complex molecules. Its reactivity allows it to participate in various chemical reactions, including:

- Oxidation : Involving the addition of oxygen or removal of hydrogen.

- Reduction : Adding hydrogen or removing oxygen.

- Substitution : Replacing one functional group with another.

Biological Studies

Research indicates that 4-(3-Chloro-6-methylphenyl)-4-oxobutyric acid may have applications in biological systems:

- Enzyme Inhibition : It can be studied for its potential to inhibit specific enzymes involved in metabolic pathways.

- Protein Binding Studies : Understanding how this compound interacts with proteins can provide insights into its biological activity and therapeutic potential.

Pharmacological Applications

Recent studies have suggested that derivatives of oxobutyric acids exhibit pharmacological activities, including anti-cancer properties. For instance, compounds structurally related to this compound have shown promise in inhibiting cell growth in certain leukemia models . This suggests potential applications in drug development for targeted therapies.

Production of Specialty Chemicals

In the industrial sector, this compound can be utilized in the production of specialty chemicals and polymers. Its unique structure makes it suitable for creating materials with specific properties needed in various applications.

Polymer Chemistry

The compound can serve as a monomer or additive in polymer chemistry, enhancing the properties of polymeric materials. This includes improving thermal stability and mechanical strength, which are critical for high-performance applications.

Case Studies and Research Findings

Several studies have documented the effectiveness of this compound in various applications:

- A study published in the Brazilian Journal of Pharmaceutical Sciences explored the synthesis and biological evaluation of similar compounds, highlighting their potential as anti-cancer agents through enzyme inhibition mechanisms .

- Research conducted on substituted pyridazinones demonstrated that derivatives of oxobutyric acids could exhibit significant biological activity, suggesting that this compound may share similar properties .

Mechanism of Action

The mechanism of action of 4-(3-Chloro-6-methylphenyl)-4-oxobutyric acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

A comparative analysis of structurally related 4-aryl-4-oxobutyric acid derivatives is presented below, focusing on substituent effects, physicochemical properties, and applications.

Structural and Physicochemical Properties

Key Observations:

- Substituent Effects: Electron-withdrawing groups (Cl, F): Increase acidity of the carboxylic acid and ketone groups, enhancing reactivity in nucleophilic reactions . Electron-donating groups (NMe₂, OMe): Improve solubility in polar solvents but may reduce metabolic stability .

- Melting Points : Compounds with polar substituents (e.g., trimethoxy in ) exhibit higher melting points due to stronger intermolecular forces.

Biological Activity

4-(3-Chloro-6-methylphenyl)-4-oxobutyric acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

- Molecular Formula : C11H11ClO3

- Molecular Weight : 224.66 g/mol

- CAS Number : Not specified in the sources but can be found in chemical databases.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Effective against several bacterial strains and fungi.

- Antioxidant Properties : Demonstrates significant capacity to scavenge free radicals.

- Cytotoxic Effects : Shows potential for inducing apoptosis in cancer cell lines.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. For instance, it has been shown to inhibit the growth of:

- Escherichia coli

- Staphylococcus aureus

- Candida albicans

The Minimum Inhibitory Concentration (MIC) values for these organisms are summarized in Table 1.

| Organism | MIC (μg/mL) |

|---|---|

| Escherichia coli | 125 |

| Staphylococcus aureus | 250 |

| Candida albicans | 1000 |

Antioxidant Activity

The antioxidant activity of this compound was assessed using various assays, including DPPH and ABTS radical scavenging tests. The IC50 values indicate its effectiveness in neutralizing free radicals:

| Assay Type | IC50 (μg/mL) |

|---|---|

| DPPH | 200 |

| ABTS | 150 |

These results suggest that the compound has a strong potential as an antioxidant agent.

Cytotoxicity Studies

Cytotoxic effects were evaluated on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The results are shown in Table 2.

| Cell Line | IC50 (μg/mL) |

|---|---|

| MCF-7 | 414.73 |

| HeLa | 443.31 |

The findings indicate that the compound can significantly reduce cell viability, suggesting its potential as an anticancer agent.

The biological activity of this compound is thought to involve:

- Interaction with Cellular Targets : The compound may bind to specific enzymes or receptors, modulating their activity.

- Induction of Apoptosis : Evidence suggests that it may trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies

- Study on Antimicrobial Properties : A study conducted on various extracts containing this compound demonstrated its effectiveness against multiple pathogens, supporting its use in developing new antimicrobial agents.

- Cytotoxicity Assessment : Research involving MCF-7 and HeLa cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, indicating its potential for further development as an anticancer therapeutic.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(3-Chloro-6-methylphenyl)-4-oxobutyric acid, and what analytical methods validate its purity?

- Methodology : A common approach involves Friedel-Crafts acylation using succinic anhydride and a substituted aromatic precursor (e.g., 3-chloro-6-methylphenyl derivatives). Post-synthesis, purity is validated via HPLC (>95% purity threshold) and nuclear magnetic resonance (1H/13C NMR) for structural confirmation. Mass spectrometry (MS) is used to verify molecular weight .

Q. How is the compound characterized spectroscopically, and what key spectral markers distinguish it from analogs?

- Methodology :

- NMR : The ketone carbonyl (4-oxo group) appears as a singlet near δ 2.8–3.2 ppm (CH2 adjacent to the carbonyl). Aromatic protons (3-chloro-6-methylphenyl) show splitting patterns in δ 6.8–7.5 ppm.

- IR : A strong absorption band at ~1700–1750 cm⁻¹ confirms the ketone and carboxylic acid groups.

- MS : Molecular ion peaks align with the formula C11H11ClO3 (calculated m/z 226.03) .

Q. What standardized assays evaluate its biological activity in antimicrobial research?

- Methodology : Minimum inhibitory concentration (MIC) assays using broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Zone of inhibition tests on agar plates provide preliminary activity data. Cytotoxicity is assessed via MTT assays on mammalian cell lines .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing by-products?

- Methodology :

- Catalyst Screening : Lewis acids like AlCl3 or FeCl3 improve acylation efficiency.

- Temperature Control : Maintaining 50–60°C prevents thermal degradation.

- Solvent Optimization : Polar aprotic solvents (e.g., DCM) enhance reaction homogeneity.

- By-Product Analysis : Use LC-MS to identify impurities (e.g., unreacted anhydride or diastereomers) and adjust stoichiometry .

Q. How can contradictory bioactivity data across studies be resolved?

- Methodology :

- Batch Consistency : Verify compound purity (HPLC) and stability (accelerated degradation studies under varying pH/temperature).

- Assay Reproducibility : Cross-validate results in independent labs using standardized protocols.

- Structural Confirmation : Re-analyze stored samples via XRD or 2D NMR to rule out isomerization or degradation .

Q. What structural modifications enhance its pharmacological profile in structure-activity relationship (SAR) studies?

- Methodology :

- Substituent Variation : Introduce electron-withdrawing groups (e.g., -F, -NO2) at the phenyl ring to modulate lipophilicity and target binding.

- Hybrid Derivatives : Conjugate with heterocycles (e.g., oxazolo-pyridines) to improve bioavailability.

- Metal Complexation : Test coordination with transition metals (e.g., Cr(III)) to enhance antibacterial potency .

Q. What methodologies assess its environmental fate and degradation pathways?

- Methodology :

- Photodegradation Studies : Expose the compound to UV light and analyze breakdown products via GC-MS.

- Ecotoxicology : Evaluate acute toxicity in Daphnia magna or algae using OECD guidelines.

- Soil/Water Persistence : Conduct biodegradation assays under aerobic/anaerobic conditions .

Safety and Compliance

Q. What safety protocols are critical for handling this compound?

- Guidelines :

- PPE : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Work in a fume hood to avoid inhalation of fine particles.

- Storage : Keep in airtight containers at 2–8°C, away from oxidizers.

- Spill Management : Neutralize with sodium bicarbonate and dispose as hazardous waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.